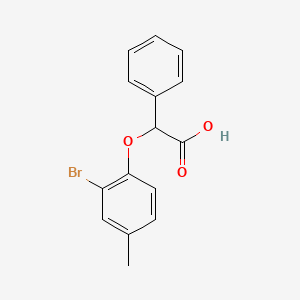

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Description

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is a brominated aromatic compound featuring a phenoxy group substituted with bromine at the 2-position and a methyl group at the 4-position, linked to a phenylacetic acid backbone. Key analogs include positional isomers (e.g., bromine at the 4-position), halogenated variants (e.g., chloro or mixed halogens), and derivatives with modified substituents (e.g., methoxy, sulfonamido) .

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-10-7-8-13(12(16)9-10)19-14(15(17)18)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXDTQQAMFUILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid typically involves the reaction of 2-bromo-4-methylphenol with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common Reagents and Conditions

Substitution: Common reagents include sodium iodide in acetone or other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is an organic compound with a unique structure featuring a bromine atom and two aromatic rings. It belongs to the class of phenylacetic acids and has potential applications in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific combination of bromine and methyl substituents on the aromatic rings, which may influence its biological activity differently than other similar compounds. This structural configuration could enhance lipophilicity or alter binding affinity to biological targets, making it a subject of interest for further research.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

- Industry It is used in the production of various fine chemicals and intermediates for agrochemicals and pharmaceuticals.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit biological activities such as anti-inflammatory and analgesic properties. Compounds with similar structures have been investigated for their ability to inhibit certain enzymes or pathways involved in inflammation and pain signaling, suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

Potential Inhibition of COX Enzymes

Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been linked to reduced inflammation and pain relief, making this compound a candidate for treating conditions such as arthritis and other inflammatory diseases.

Other Potential Activities

Emerging research also hints at other biological activities:

- Antimicrobial Activity Some phenolic compounds exhibit antimicrobial properties, which could extend to this compound as well.

- Hypocholesterolemic Effects Similar derivatives have shown potential in managing cholesterol levels, suggesting possible cardiovascular benefits.

Mécanisme D'action

The mechanism by which 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares 2-(2-bromo-4-methylphenoxy)-2-phenylacetic acid with structurally related compounds:

Key Observations:

Substituent Position :

- Bromine at the 2-position (target compound) vs. 4-position (CAS 938147-43-4) alters steric and electronic properties. For example, 2-bromo substitution may hinder rotational freedom compared to 4-bromo analogs .

- Methyl at the 4-position enhances lipophilicity compared to methoxy or halogens .

Sulfonamido derivatives (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) exhibit hydrogen-bonding networks, influencing crystallinity and ligand properties .

Physicochemical Properties

- Solubility and Stability: Analogs like 2-(4-bromophenoxy)-2-phenylacetic acid are stored at room temperature, suggesting moderate stability . Methyl and halogen substituents likely reduce aqueous solubility compared to polar derivatives (e.g., sulfonamides) .

- Crystallography: Sulfonamido derivatives exhibit dihedral angles of ~39.5° between aromatic rings, stabilized by N–H⋯O and O–H⋯O hydrogen bonds . Similar packing may occur in phenoxy-based analogs.

Activité Biologique

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is an organic compound notable for its potential therapeutic applications, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, which includes a bromine atom and two aromatic rings, suggests unique biological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound belongs to the class of phenylacetic acids, characterized by the presence of a bromine atom and a methyl substituent on the aromatic rings. Its molecular formula is C15H14BrO3, indicating a complex arrangement of carbon, hydrogen, bromine, and oxygen atoms. This specific structural configuration may enhance its lipophilicity and alter its binding affinity to biological targets.

The biological activity of this compound is believed to involve modulation of various enzymatic pathways. Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory and analgesic properties.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been linked to reduced inflammation and pain relief, making this compound a candidate for treating conditions such as arthritis and other inflammatory diseases .

Analgesic Effects

The analgesic effects of this compound may be attributed to its ability to modulate pain signaling pathways. Studies on structurally related compounds suggest that they can effectively reduce pain responses in animal models, indicating a potential for similar effects with this compound.

Other Potential Activities

Emerging research also hints at other biological activities, including:

- Antimicrobial Activity : Some phenolic compounds exhibit antimicrobial properties, which could extend to this compound as well.

- Hypocholesterolemic Effects : Similar derivatives have shown potential in managing cholesterol levels, suggesting possible cardiovascular benefits .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 4-Bromophenylacetic Acid | Bromine at para position | Anti-inflammatory effects |

| 2-(4-Methylphenoxy)-2-phenylacetic Acid | Methyl group at para position | Variable analgesic properties |

| 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic Acid | Fluorine instead of methyl | Potentially different reactivity profiles |

| Phenylacetic Acid | No halogen substituents | Common precursor in organic synthesis |

This table illustrates how variations in structure can influence biological activity, highlighting the significance of the bromine and methyl substituents in this compound.

Case Studies and Research Findings

Several case studies have explored the biological effects of phenolic acids similar to this compound:

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via regioselective bromination of a precursor (e.g., 4-methylphenoxyacetic acid derivatives) using bromine in acetic acid under controlled conditions . Key parameters include:

- Temperature: Room temperature (20–25°C) to avoid over-bromination.

- Reagent stoichiometry: Equimolar ratios of bromine to precursor to minimize side reactions.

- Reaction time: 60–90 minutes, monitored by TLC or HPLC.

Post-synthesis, purification involves recrystallization from ethanol/water mixtures. Optimization studies should systematically vary these parameters and analyze yields via GC-MS or NMR .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions on the phenyl rings. For example, the bromine atom’s deshielding effect is observed at ~7.2 ppm (aromatic protons) .

- X-ray crystallography: Resolves molecular geometry (e.g., dihedral angles between substituents and aromatic planes). For analogous brominated phenylacetic acids, torsion angles of 78° between the acetic acid group and phenyl ring were reported .

- IR spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states:

- Reaction path searches: Tools like GRRM or AFIR map potential energy surfaces for reactions such as nucleophilic substitution at the bromine site .

- Electrostatic potential analysis: Identifies electron-deficient regions (e.g., brominated phenyl ring) prone to nucleophilic attack.

- Solvent effects: COSMO-RS simulations model solvent interactions to optimize reaction media.

Experimental validation involves comparing computed activation energies with kinetic data from controlled reactions .

Q. How can researchers resolve discrepancies in reaction yield data when varying substituents on the phenyl ring?

Methodological Answer: Contradictions may arise from electronic or steric effects of substituents. Systematic approaches include:

- Electronic parameter analysis: Measure substituent effects using Hammett σ values. Electron-withdrawing groups (e.g., -Br) increase C–C–C angles (e.g., 121.5° for brominated analogs), altering reactivity .

- Steric maps: Use X-ray crystallography or molecular docking to assess steric hindrance.

- Multivariate regression: Correlate substituent properties (e.g., electronegativity, molar volume) with yield data to identify dominant factors.

Q. What methodologies assess the compound’s interaction with biomolecules (e.g., enzymes or proteins)?

Methodological Answer:

- Surface plasmon resonance (SPR): Quantifies binding affinity (KD) by monitoring real-time interactions between the compound and immobilized biomolecules.

- Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding.

- Molecular dynamics (MD) simulations: Predict binding modes and stability. For example, dock the compound into the active site of cyclooxygenase-2 (COX-2) to evaluate anti-inflammatory potential .

- Enzyme inhibition assays: Test IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.